molecular formula C12H12FN7 B14294636 5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine CAS No. 113494-43-2

5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine

Cat. No.: B14294636
CAS No.: 113494-43-2
M. Wt: 273.27 g/mol
InChI Key: AGQZNHDQKULLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-azido-4-fluorophenyl intermediate, which is then coupled with an ethylpyrimidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and drug development. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Azido-4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine
  • 5-(3-Azido-4-bromophenyl)-6-ethylpyrimidine-2,4-diamine
  • 5-(3-Azido-4-methylphenyl)-6-ethylpyrimidine-2,4-diamine

Uniqueness

5-(3-Azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

113494-43-2

Molecular Formula

C12H12FN7

Molecular Weight

273.27 g/mol

IUPAC Name

5-(3-azido-4-fluorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H12FN7/c1-2-8-10(11(14)18-12(15)17-8)6-3-4-7(13)9(5-6)19-20-16/h3-5H,2H2,1H3,(H4,14,15,17,18)

InChI Key

AGQZNHDQKULLBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)F)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.